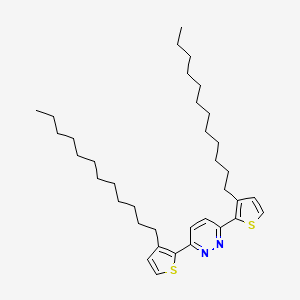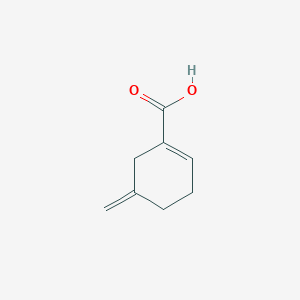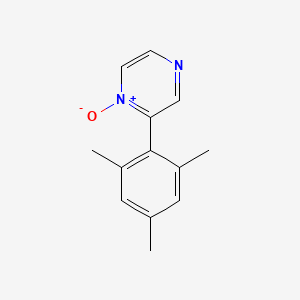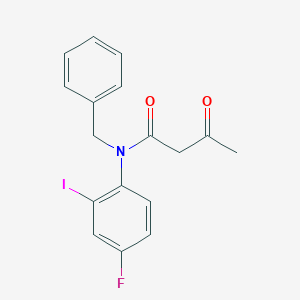
3,6-Bis(3-dodecylthiophen-2-YL)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Bis(3-dodecylthiophen-2-YL)pyridazine is an organic compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. The presence of thiophene rings and long dodecyl chains in this compound makes it particularly interesting for various applications in materials science and organic electronics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(3-dodecylthiophen-2-YL)pyridazine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of Thiophene Rings: The thiophene rings are introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a halogenated pyridazine reacts with a thiophene boronic acid derivative.
Attachment of Dodecyl Chains: The dodecyl chains are attached to the thiophene rings through alkylation reactions, often using alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and reagents are carefully selected to ensure efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Bis(3-dodecylthiophen-2-YL)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridazine ring or the thiophene rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene rings or the pyridazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridazine or thiophene derivatives.
Substitution: Halogenated, alkylated, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3,6-Bis(3-dodecylthiophen-2-YL)pyridazine has a wide range of applications in scientific research:
Organic Electronics: Used in the development of organic semiconductors, light-emitting diodes, and photovoltaic cells due to its electronic properties.
Materials Science: Employed in the synthesis of conductive polymers and nanomaterials.
Biological Research: Investigated for its potential use in bioimaging and as a component in drug delivery systems.
Chemical Sensors: Utilized in the design of sensors for detecting various chemical species.
Wirkmechanismus
The mechanism of action of 3,6-Bis(3-dodecylthiophen-2-YL)pyridazine in its applications involves its ability to participate in π-π stacking interactions, electron transfer processes, and its amphiphilic nature due to the presence of both hydrophobic dodecyl chains and hydrophilic pyridazine and thiophene rings. These properties enable it to interact with various molecular targets and pathways, making it versatile in different scientific fields.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,6-Bis(3-decylthiophen-2-YL)pyridazine
- 3,6-Bis(3-octylthiophen-2-YL)pyridazine
- 3,6-Bis(3-hexylthiophen-2-YL)pyridazine
Uniqueness
3,6-Bis(3-dodecylthiophen-2-YL)pyridazine is unique due to its longer dodecyl chains, which enhance its solubility in organic solvents and its ability to form well-ordered structures in thin films. This makes it particularly suitable for applications in organic electronics and materials science, where such properties are highly desirable.
Eigenschaften
CAS-Nummer |
872090-19-2 |
|---|---|
Molekularformel |
C36H56N2S2 |
Molekulargewicht |
581.0 g/mol |
IUPAC-Name |
3,6-bis(3-dodecylthiophen-2-yl)pyridazine |
InChI |
InChI=1S/C36H56N2S2/c1-3-5-7-9-11-13-15-17-19-21-23-31-27-29-39-35(31)33-25-26-34(38-37-33)36-32(28-30-40-36)24-22-20-18-16-14-12-10-8-6-4-2/h25-30H,3-24H2,1-2H3 |
InChI-Schlüssel |
UWXKQCSPKCGUFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=C(SC=C1)C2=NN=C(C=C2)C3=C(C=CS3)CCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-[4-(Hexyloxy)phenyl]-1-(4-hexylphenyl)methanimine](/img/structure/B14193485.png)

![1-Piperidinebutanoic acid, 4-[[(1-naphthalenylcarbonyl)oxy]methyl]-](/img/structure/B14193511.png)

![Phosphonic acid, [[3-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B14193526.png)
![3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14193534.png)

![(2R)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14193544.png)

![Benzaldehyde, 4-methoxy-3-[5-(trifluoromethyl)-1H-tetrazol-1-yl]-](/img/structure/B14193548.png)
![3,3-Dichloro-4-methylthieno[3,4-b]quinoline-1,9(3H,4H)-dione](/img/structure/B14193550.png)

![4-{4-[4-(1H-Pyrazol-4-yl)-phenyl]-piperidin-4-yl}-benzoic acid](/img/structure/B14193559.png)

